molecular formula C21H22FN3O3S2 B2495139 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941893-00-1

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2495139
CAS No.: 941893-00-1
M. Wt: 447.54
InChI Key: DOZHFSZHCHWNTO-XTQSDGFTSA-N
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Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core, a fluorophenyl sulfonyl group, and a piperidine carboxamide moiety. This specific architecture is of significant interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. Compounds within this structural class have been investigated as potential dual inhibitors of key enzymatic targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of these targets represents a modern polypharmacology approach for pharmacological research in areas like pain and inflammation, potentially offering efficacy while minimizing side effects associated with single-target drugs or drug cocktails . The incorporation of the (4-fluorophenyl)sulfonyl group is a common strategy in drug design to modulate properties like metabolic stability and binding affinity. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct necessary assays to determine its specific profile and activity.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-2-25-18-5-3-4-6-19(18)29-21(25)23-20(26)15-11-13-24(14-12-15)30(27,28)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZHFSZHCHWNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₇FN₂O₃S₂
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 895452-15-0

This structure includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit key enzymes or receptors involved in various signaling pathways, particularly those associated with cancer cell proliferation and survival.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring the benzothiazole core have shown promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their activity against bacterial strains, showing effectiveness in inhibiting growth at specific concentrations .

Study on Antimalarial Activity

A related study evaluated piperidine derivatives against Plasmodium falciparum, revealing that compounds within this structural family demonstrated varying degrees of antiplasmodial activity. The findings indicated that modifications to the piperidine ring could enhance efficacy against resistant strains .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of similar compounds on human endothelial cells (HUVEC). The selectivity index (SI) was calculated based on the comparison of cytotoxicity (CC₅₀) against the desired biological target. For example, certain derivatives exhibited low cytotoxicity while maintaining high activity against target pathogens .

Data Tables

Activity Type Compound IC₅₀ (µg/mL) Selectivity Index
Anticancer13b11226.7
Antimalarial14c>100>11.3
Antimicrobial3g92Not specified

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure often exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have demonstrated Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organisms
This compound100E. coli, S. aureus
Related derivative200P. aeruginosa
Another derivative200S. cerevisiae

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others . Molecular docking studies indicate potential interactions with key receptors involved in cancer progression, highlighting its therapeutic promise.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Electrophilic Substitution : Introduction of the ethyl and fluorophenyl groups via electrophilic aromatic substitution.
  • Amidation Reaction : The final step involves the amidation of the benzothiazole derivative with a suitable carboxylic acid to yield the target compound.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

  • A study published in Der Pharma Chemica explored the synthesis of thiazole derivatives and their antimicrobial activities, noting that modifications in the structure significantly influenced their efficacy against pathogens .
  • Research conducted on thiazole derivatives indicated promising results in anticancer assays, with several compounds showing selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Core Benzothiazole Modifications

The ethyl group at position 3 of the benzothiazole distinguishes the target compound from analogs with benzyl (e.g., 3-benzyl derivatives in ) or other alkyl/aryl substituents.

Sulfonyl Substituent Variations

The 4-fluorophenylsulfonyl group is a key feature. Comparisons with related compounds include:

  • Positional Isomers : Compound 4–9 (3-fluorophenylsulfonyl) shows how meta-substitution reduces electronic effects compared to para-fluoro in the target .
  • Halogen Substitutions : Compounds 4–10 (3-chloro) and 4–11 (3-bromo) highlight increased steric and electronic effects with heavier halogens, which may improve binding but reduce metabolic stability .
  • Di-Substituted Sulfonyl Groups : Compounds 4–20 (2,4-dichloro) and 4–24 (3,5-difluoro) demonstrate enhanced target affinity due to dual halogen interactions but face synthetic challenges (yields: 16–53%) .

Table 1: Comparison of Sulfonyl-Substituted Analogs

Compound ID Sulfonyl Substituent Yield (%) Key Features Reference
Target Compound 4-fluorophenyl N/A Balanced electronic effects
4–9 3-fluorophenyl 47–72 Meta-fluoro, lower polarity
4–10 3-chlorophenyl 47–72 Increased hydrophobicity
4–20 2,4-dichlorophenyl 48 Dual halogen, high steric demand
4–24 3,5-difluorophenyl 53 Symmetric fluorine, improved affinity

Piperidine Carboxamide vs. Alternative Cores

The piperidine-4-carboxamide backbone is critical for conformational flexibility. In contrast:

  • Azepane Sulfonyl Analogs : Compound 1007540-88-6 replaces piperidine with azepane, increasing ring size and altering pharmacokinetics .

Functional Implications

  • Electronic Effects : The para-fluoro group offers electron-withdrawing properties, enhancing sulfonyl group’s electrophilicity for target engagement. This contrasts with electron-donating groups (e.g., 4–23: 2,4-dimethoxyphenyl), which may reduce binding .

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